8-Hydroxy-6,7-dimethoxy-3-methylisochromen-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-Methylreticulol involves several steps. One efficient method starts with the refluxing of 3,4,5-trimethoxyhomophthalic acid with acetic anhydride in dry pyridine . This reaction yields 2,3,4-trimethoxy-6-(2-oxopropyl)benzoic acid, which is then cyclodehydrated to form 6,7,8-trimethoxy-3-methylisocoumarin using acetic anhydride . The final step involves regioselective demethylation to yield 6-O-Methylreticulol .
Industrial Production Methods
Industrial production methods for 6-O-Methylreticulol are not extensively documented. it is known that this compound can be isolated from the fermentation broth of Streptomyces mobaraensis . The fermentation process involves cultivating the bacterium under specific conditions to produce the desired metabolite, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
6-O-Methylreticulol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the isocoumarin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
6-O-Methylreticulol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-Methylreticulol involves its interaction with specific molecular targets. For instance, it inhibits cyclic adenosine monophosphate phosphodiesterase, leading to increased levels of cyclic adenosine monophosphate in cells . Additionally, it inhibits topoisomerase I, blocking the replication and transcription of DNA, which is crucial for its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Reticulol: 6,8-dihydroxy-7-methoxy-3-methylisocoumarin, known for its phosphodiesterase inhibitor activity.
8-O-Methylreticulol: Another derivative with similar biological activities.
9-Hydroxyreticulol: A hydroxylated derivative with distinct properties.
Uniqueness
6-O-Methylreticulol is unique due to its specific structural modifications, which confer distinct biological activities compared to its analogs. Its ability to inhibit both cyclic adenosine monophosphate phosphodiesterase and topoisomerase I makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
8-hydroxy-6,7-dimethoxy-3-methylisochromen-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-6-4-7-5-8(15-2)11(16-3)10(13)9(7)12(14)17-6/h4-5,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCMXPPEMQECFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20419938 |
Source
|
Record name | 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24350-93-4 |
Source
|
Record name | 1H-2-Benzopyran-1-one, 8-hydroxy-6,7-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20419938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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